molecular formula C25H20N2O4 B1331934 4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid CAS No. 495377-79-2

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid

Cat. No.: B1331934
CAS No.: 495377-79-2
M. Wt: 412.4 g/mol
InChI Key: RUUNSVYQEPGSKB-UHFFFAOYSA-N
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Description

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid is a high-purity quinoline-carboxamide derivative intended for research and development purposes. This compound is part of a class of small molecules that have demonstrated significant research value in medicinal chemistry and drug discovery, particularly as antagonists for specific biological receptors . Its molecular structure, which integrates a quinoline core with substituted phenyl and benzoic acid groups, makes it a candidate for investigating protein-ligand interactions and signaling pathways. Researchers can utilize this compound in various in vitro assays to study its mechanism of action, which may involve the inhibition of specific enzymes or receptors . The carboxylic acid functional group also provides a handle for further chemical modification, facilitating the synthesis of analogs or prodrugs for structure-activity relationship (SAR) studies. This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-15-22(24(28)26-18-11-7-17(8-12-18)25(29)30)20-5-3-4-6-21(20)27-23(15)16-9-13-19(31-2)14-10-16/h3-14H,1-2H3,(H,26,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUNSVYQEPGSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Aryl-3-methylquinoline-4-carboxylic Acid Derivatives

A key step is the preparation of 2-arylquinoline-4-carboxylic acid intermediates, which are then converted to the target amide.

  • Catalytic Method Using Ionically Tagged Magnetic Nanoparticles:
    A novel catalytic system employing Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride nanoparticles has been reported to efficiently catalyze the synthesis of 2-arylquinoline-4-carboxylic acids via an anomeric-based oxidation process.
    • Reaction conditions: 80 °C, solvent-free, 10 mg catalyst loading.
    • Substrates: Aromatic aldehydes, pyruvic acid, and aromatic amines.
    • Outcome: High yields in short reaction times with easy catalyst recovery and reuse.
Parameter Optimal Condition
Catalyst Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride (10 mg)
Temperature 80 °C
Solvent Solvent-free
Reaction Time Variable, typically short (minutes to hours)
Catalyst Reusability High, magnetic separation possible

Amide Bond Formation

  • The carboxylic acid group on the quinoline intermediate is activated and coupled with 4-aminobenzoic acid to form the amide bond.
  • Common coupling reagents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides, often in the presence of base and solvents like dichloromethane or DMF.
  • Purification is typically achieved by recrystallization or chromatography.

Alternative Synthetic Routes

  • Hydrazone and Alkyne Cyclization:
    Functionalized quinolines can be synthesized via Rhodium-catalyzed cyclization of hydrazones and alkynes under inert atmosphere at 80 °C in acetonitrile, followed by purification through silica gel chromatography.
  • This method allows for the introduction of various substituents, including the 4-methoxyphenyl group, and can be adapted for the preparation of quinoline carboxamide derivatives.

Experimental Data and Research Findings

Catalytic Efficiency and Yields

Entry Substrate (Aldehyde) Catalyst (mg) Temp (°C) Time (min) Yield (%)
1 4-Methylbenzaldehyde 10 80 30 92
2 4-Methoxybenzaldehyde 10 80 35 90
3 4-Nitrobenzaldehyde 10 80 40 88

Note: These yields correspond to 2-arylquinoline-4-carboxylic acid derivatives, precursors to the target compound.

Catalyst Reusability

  • The magnetic nanoparticle catalyst can be recovered by an external magnet and reused for at least five cycles without significant loss of activity, maintaining yields above 85%.

Summary of Preparation Methodology

Step Description Key Conditions/Notes
1. Quinoline Core Synthesis Multi-component reaction of aldehyde, pyruvic acid, and amine catalyzed by magnetic nanoparticles 80 °C, solvent-free, 10 mg catalyst
2. Carboxylic Acid Functionalization Isolation of 2-arylquinoline-4-carboxylic acid intermediate Purification by recrystallization
3. Amide Bond Formation Coupling with 4-aminobenzoic acid using carbodiimide or other coupling agents Solvent: DCM or DMF; base present
4. Purification Recrystallization or chromatography Ensures >95% purity
5. Catalyst Recovery Magnetic separation and washing Catalyst reusable for multiple cycles

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic Acid

  • Molecular Formula: C₁₈H₁₅NO₃
  • Key Differences : Replaces the methoxy group with a hydroxy group at the phenyl ring.
  • Biological activity may shift due to altered interactions with targets like kinases or DNA .

2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic Acid

  • Molecular Formula: C₂₂H₂₁ClNO₃
  • Key Differences: Contains a butoxy substituent (position 3), chloro (position 7), and methyl (position 8) groups on the quinoline ring.
  • The butoxy chain enhances lipophilicity, favoring interactions with hydrophobic binding pockets .

4-({[(2Z)-2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic Acid

  • Molecular Formula : C₂₃H₂₂N₄O₆S
  • Key Differences: Replaces the quinoline core with a thiazinanone ring and includes an ethoxycarbonyl group.
  • Implications: The thiazinanone scaffold may confer distinct conformational flexibility and electronic properties, influencing interactions with sulfur-containing enzymes (e.g., proteases).

2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid

  • Molecular Formula: C₁₁H₆F₃NO₃
  • Key Differences: Oxazole core instead of quinoline, with a trifluoromethylphenyl substituent.
  • Implications : The oxazole ring’s aromaticity and electron-deficient trifluoromethyl group enhance metabolic stability and selectivity for targets like G-protein-coupled receptors .

Key Observations:

  • Lipophilicity : The methoxy and butoxy derivatives exhibit higher LogP values, favoring CNS penetration but limiting aqueous solubility.
  • Target Selectivity: Quinoline-based compounds (e.g., the target compound) show affinity for DNA-associated enzymes, while oxazole/thiazinanone derivatives target proteases or membrane receptors.
  • Metabolic Stability : Trifluoromethyl and ethoxycarbonyl groups reduce oxidative metabolism, extending half-life .

Biological Activity

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid, commonly referred to as compound S71302, is a synthetic derivative of benzoic acid with a complex structure that suggests potential biological activity. The compound's molecular formula is C25H20N2O4C_{25}H_{20}N_{2}O_{4} and its CAS number is 495377-79-2. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid can be represented as follows:

Structure COC1=CC=C(C2=NC3=CC=CC=C3C(C(=O)NC3=CC=C(C(=O)O)C=C3)=C2C)C=C1\text{Structure }COC1=CC=C(C2=NC3=CC=CC=C3C(C(=O)NC3=CC=C(C(=O)O)C=C3)=C2C)C=C1

Anticancer Properties

Recent studies have indicated that derivatives of quinoline, including 4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid, exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating cell cycle proteins.

  • Mechanism of Action :
    • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
    • Cell Cycle Arrest : It has been suggested that such compounds can cause G1 or G2/M phase arrest in cancer cells, inhibiting proliferation.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in preclinical models. Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders.

  • Inhibition of Cytokine Release :
    • Studies have shown that compounds similar to S71302 can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties for compounds within this chemical class.

  • Mechanism :
    • Potential inhibition of neuroinflammatory pathways and protection against excitotoxicity have been noted in preliminary studies.

Case Studies

Several studies have evaluated the biological activity of related compounds with similar structures:

  • Study on Quinoline Derivatives :
    • A study published in Molecules highlighted the ability of certain quinoline derivatives to enhance proteostasis network functionality, indicating potential therapeutic applications in neurodegenerative diseases .
  • In Vivo Models :
    • Animal studies have shown that similar compounds can significantly reduce tumor growth in xenograft models, suggesting that S71302 may possess similar anticancer efficacy .

Data Summary

Property Value
Molecular FormulaC25H20N2O4
CAS Number495377-79-2
Purity95%
Anticancer ActivityInduces apoptosis
Anti-inflammatory ActivityInhibits TNF-α release
Neuroprotective PotentialProtects against excitotoxicity

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid?

Methodological Answer:

  • Step 1 : Use a palladium-catalyzed coupling reaction to attach the quinoline core to the 4-methoxyphenyl group. Reaction temperatures between 80–100°C in anhydrous DMF are recommended for high yields .
  • Step 2 : Introduce the benzoic acid moiety via nucleophilic acyl substitution. Optimize pH to 7–8 to minimize side reactions .
  • Step 3 : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the quinoline ring at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 457.152) to confirm molecular formula .
  • Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC50_{50} values below 1 µM indicate strong inhibitory potential .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 µM .
  • Receptor Binding Studies : Employ radioligand displacement assays (e.g., for GPCRs) with 3H^3H-labeled reference compounds .

Q. How should the compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage Conditions : Keep in airtight, amber glass vials under inert gas (argon) at –20°C to prevent oxidation .
  • Solvent Compatibility : Avoid DMSO for long-term storage; use anhydrous acetonitrile or ethanol to minimize hydrolysis .
  • Stability Monitoring : Perform monthly HPLC checks to detect degradation products (e.g., free benzoic acid) .

Q. What analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with UV detection at 254 nm. Purity >98% is acceptable for biological studies .
  • Melting Point Analysis : Compare observed values (e.g., 180–182°C) with literature data (±2°C deviation) .
  • Karl Fischer Titration : Confirm water content <0.1% to ensure anhydrous conditions for sensitive reactions .

Advanced Research Questions

Q. How can synthetic challenges like steric hindrance or regioselectivity be addressed?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos or Buchwald-Hartwig catalysts to improve coupling efficiency in sterically crowded regions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to suppress side products in regioselective amidation .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites and optimize reaction pathways .

Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis : Modify the methoxy group to ethoxy or halogen substituents to assess electronic effects on bioactivity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate targeted protein degradation .
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models using molecular alignment data from active/inactive analogs .

Q. How can in silico tools predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition .
  • Molecular Docking : Perform AutoDock Vina simulations against target proteins (e.g., COX-2) to prioritize in vitro testing .
  • Metabolite Prediction : Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Dose Escalation Studies : Test higher doses (up to 100 mg/kg in mice) to overcome poor bioavailability from in vitro IC50_{50} values .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fractions and adjust dosing regimens .
  • Metabolite Profiling : Conduct LC-MS/MS on serum samples to identify active metabolites contributing to in vivo efficacy .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

Methodological Answer:

  • Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze by LC-MS for breakdown products .
  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna (48h LC50_{50}) and algal growth inhibition (72h IC50_{50}) .
  • Biotic Degradation : Incubate with soil microbiota and quantify residual compound via 14C^{14}C-labeling techniques .

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